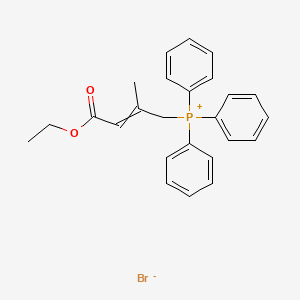

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is a complex organic compound that features a phosphonium ion This compound is notable for its unique structure, which includes a triphenylphosphine moiety attached to a substituted butenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide typically involves the following steps:

-

Formation of the Butenyl Intermediate: : The initial step involves the preparation of the 4-ethoxy-2-methyl-4-oxobut-2-enyl intermediate. This can be achieved through a series of reactions starting from ethyl acetoacetate, which undergoes alkylation and subsequent oxidation to form the desired intermediate.

-

Phosphonium Salt Formation: : The intermediate is then reacted with triphenylphosphine in the presence of a suitable halogenating agent, such as bromine or hydrogen bromide, to form the phosphonium salt. The reaction is typically carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonium species.

Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride, iodide, or even organic nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.

Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphonium compounds, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various phosphonium salts and ylides, which are important intermediates in Wittig reactions for the formation of alkenes.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways involving phosphonium ions. Its ability to interact with biological membranes and proteins makes it a subject of interest in the study of cellular processes and drug delivery systems.

Medicine

In medicine, this compound is explored for its potential use in targeted drug delivery. The phosphonium moiety can facilitate the transport of therapeutic agents across cell membranes, enhancing the efficacy of drugs.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and catalysts.

Wirkmechanismus

The mechanism of action of (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium ion can facilitate the transport of the compound into cells, where it can exert its effects by interacting with specific proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.

Tetraphenylphosphonium Bromide: Another phosphonium salt with similar reactivity but different structural features.

(4-Methoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide is C18H20BrO2P. The compound features a triphenylphosphonium moiety, which is often associated with enhanced cellular uptake due to its lipophilicity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrO2P |

| Molecular Weight | 385.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Triphenylphosphonium compounds are known to target mitochondria due to their positive charge. Once inside the mitochondria, they can influence various biochemical pathways, including:

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by increasing ROS levels, which may lead to apoptosis in cancer cells.

- Mitochondrial Membrane Potential Disruption : This can trigger cell death pathways, making them potential candidates for cancer therapy.

Anticancer Activity

Research has indicated that (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through the induction of apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on human colorectal cancer cells (HCT116) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Induction of apoptosis via ROS |

| MCF7 (Breast) | 20 | Mitochondrial membrane potential loss |

| A549 (Lung) | 25 | Activation of caspase-dependent pathways |

Therapeutic Applications

Given its biological activity, (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide holds promise for various therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting mitochondrial pathways.

- Antimicrobial Activity : Preliminary studies suggest it may also exhibit antimicrobial properties against certain pathogens.

- Neuroprotective Effects : Potential use in neurodegenerative diseases by modulating mitochondrial function.

Future Research Directions

Further investigations are warranted to explore:

- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.

- Mechanistic Studies : Understanding the detailed molecular mechanisms governing its biological effects.

- Safety Profile : Comprehensive toxicity studies to assess its safety for clinical use.

Eigenschaften

IUPAC Name |

(4-ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCUHHGAWIKMBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.